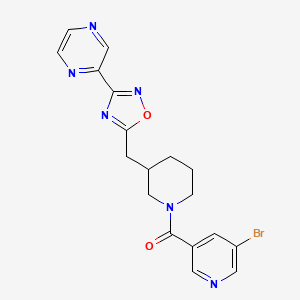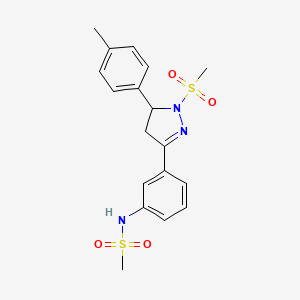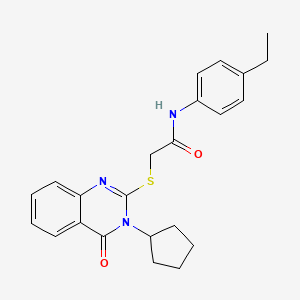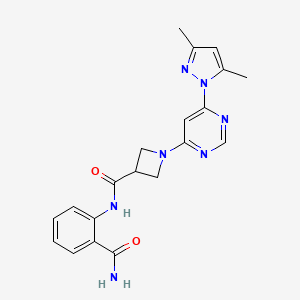
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of compounds known as acetamides, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
Target of Action
The primary targets of the compound “N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE” are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by a compound is crucial for predicting its physiological effects. This requires extensive research including in vitro and in vivo studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown These effects can be diverse, ranging from the modulation of signal transduction pathways to the alteration of cellular metabolism
Vorteile Und Einschränkungen Für Laborexperimente
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and well-established synthesis method. However, there are also some limitations to its use. For example, N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is a relatively new compound, and its effects in humans are not yet fully understood. Additionally, the mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is not fully elucidated, making it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide. One area of research is to further elucidate its mechanism of action and identify the specific pathways involved in its therapeutic effects. Another area of research is to test the efficacy of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide in clinical trials for the treatment of Parkinson's disease and other neurological disorders. Additionally, research on the potential side effects of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide and its long-term safety profile is needed to fully evaluate its therapeutic potential.
Synthesemethoden
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide involves the reaction between 3-methoxytetrahydrothiophene-3-carboxylic acid and o-tolyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to yield N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide. The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been optimized for high yield and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been shown to increase the levels of dopamine in the brain, thereby improving the symptoms of Parkinson's disease. N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-3-4-6-13(12)19-9-14(17)16-10-15(18-2)7-8-20-11-15/h3-6H,7-11H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVKNIXJLNFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCSC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)







![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)


![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)